molecular formula C14H15NO4 B3029468 1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid CAS No. 675606-20-9

1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid

Cat. No. B3029468
CAS RN: 675606-20-9
M. Wt: 261.27
InChI Key: YPTCGAOGZZKVFO-UHFFFAOYSA-N
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Description

The compound "1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid" is a derivative of indole carboxylic acid, which is modified by the introduction of a tert-butoxycarbonyl (Boc) protecting group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling reactions, and it can be removed under acidic conditions. The Boc group enhances the solubility and reactivity of the indole compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl compounds involves various strategies, including stereoselective synthesis and activation of carboxylic acids. For instance, the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acid, followed by optical resolution . Similarly, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid utilized a modified Pictet-Spengler reaction to achieve high yield and enantiomeric excess . Activation of carboxylic acids as active esters using tert-butyl carbonates is another approach, leading to efficient formation of intermediates for amide or peptide synthesis .

Molecular Structure Analysis

The molecular structure of tert-butoxycarbonyl compounds has been elucidated through various methods, including X-ray crystallography and computational studies. For example, the crystal structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, revealed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Density functional theory (DFT) studies have also been employed to understand the molecular structure and properties of tert-butyl indole carboxylates .

Chemical Reactions Analysis

Tert-butoxycarbonyl compounds participate in various chemical reactions, including cyclopropanation, substitution reactions, and peptide coupling. The stereoselectivity of such reactions can be controlled by the functional group composition . For example, tert-butyl indole carboxylates have been synthesized through substitution reactions, and their structures were confirmed by NMR, IR, MS, and X-ray diffraction . These compounds are also intermediates in the synthesis of peptides and can be coupled with amino acids using mixed anhydride methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl compounds are influenced by their molecular structure. The tert-butyl group contributes to the hydrophobic character of the molecule, which can affect solubility and reactivity. The presence of the Boc group also allows for selective deprotection under acidic conditions, which is crucial in multi-step syntheses. The crystallographic analysis provides insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding and dimer formation . DFT studies offer additional information on the electronic structure, including frontier molecular orbitals and molecular electrostatic potential, which are important for understanding the reactivity of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation of Indoles and Oxindoles : Treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide yields intermediates that can be converted to N-(tert-butoxycarbonyl)indoles and oxindoles. This method is effective for synthesizing various indole and oxindole derivatives (Clark et al., 1991).

  • Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin : Substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, analogues of the bis-indole alkaloid topsentin, have been prepared. This synthesis demonstrates potential applications in marine alkaloid research (Carbone et al., 2013).

  • Copper-Catalyzed Cycloaddition : Copper-catalyzed cycloaddition of N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole with various azides provides (triazolylethyl)indoles. These compounds can be considered as mimics of indole-3-propionic acid due to the electronic features of the triazole ring (Petrini & Shaikh, 2009).

  • Novel Tert-Butoxycarbonylation Reagent Development : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been used as a tert-butoxycarbonylation reagent for acidic substrates, showcasing its utility in organic synthesis (Saito et al., 2006).

Advanced Organic Synthesis

  • Cyclo-dimerization of 1-tert-butoxycarbonyl-3-alkenylindole Derivatives : A novel cyclo-dimerization process of 1-tert-butoxycarbonyl-3-cyclopentylidenemethyl-1H-indole was reported, resulting in the formation of complex cyclic dimer structures. This highlights its use in creating new molecular architectures (Kawasaki et al., 2005).

  • Condensation with Carboxylic Acids and N-Heterocycles : A novel reaction involving condensation with various non-nucleophilic N-heterocycles and anilides was developed, indicating the versatility of this compound in forming a wide range of acylated nitrogen compounds (Umehara et al., 2016).

Applications in Catalysis

  • Synthesis of Annulated Gamma-Carbolines : Palladium-catalyzed intramolecular annulation of alkynes was used to synthesize gamma-carboline derivatives. This process involved the use of N-substituted 2-bromo-1H-indole-3-carboxaldehydes, highlighting the compound's utility in catalysis (Zhang & Larock, 2003).

  • Selective Oxidation of Allylic and Benzylic Alcohols : In the presence of copper(I) chloride, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This demonstrates its potential role in selective organic transformations (Shen et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is the amine group in organic compounds . The compound is used as a protecting group in organic synthesis, particularly for amines .

Mode of Action

The compound, also known as the tert-butoxycarbonyl (BOC) group , interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The BOC group can be removed from the amine with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the BOC group involve several steps. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis, allowing for chemoselectivity in subsequent chemical reactions . This can be crucial in the synthesis of complex organic compounds, where protecting groups are used to prevent certain reactions from occurring at specific sites in the molecule.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and a base . The removal of the BOC group, on the other hand, requires the presence of strong acids . The compound’s efficacy and stability would therefore depend on the specific conditions under which it is used.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTCGAOGZZKVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702616
Record name 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

675606-20-9
Record name 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-1H-indole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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